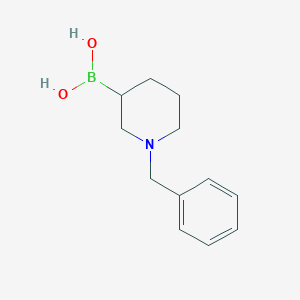

1-Benzyl-piperidine-3-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-piperidine-3-boronic acid is an organoboron compound that features a piperidine ring substituted with a benzyl group and a boronic acid functional group

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids as reagents and typically involves palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing efficient catalysts and reaction conditions to ensure scalability and cost-effectiveness .

化学反应分析

Oxidative C–N Cross-Coupling Reactions

1-Benzyl-piperidine-3-boronic acid participates in copper-photoredox dual catalytic systems for C–N bond formation. Under aerobic conditions with blue LED irradiation (452 nm), the boronic acid reacts with amines to yield secondary amines.

-

Catalysts : Cu(acac)₂ (10 mol%), Ru(bpy)₃(PF₆)₂ (1 mol%)

-

Solvent : Toluene/acetonitrile (1:1)

-

Base : 2,6-Lutidine (1.0 equiv)

-

Temperature : 35°C, 20 hours

-

Atmosphere : Ambient air

| Substrate (Amine) | Yield (%) | Notes |

|---|---|---|

| Benzylamine | 85–88 | Electron-rich aryl |

| Cyclohexylamine | 63–75 | Alkylamine coupling |

| Aniline | 78–82 | Aromatic amine |

This method tolerates alkyl- and aryl-amines, though steric hindrance from the piperidine ring may reduce yields compared to planar aryl boronic acids .

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed coupling with aryl/vinyl halides. While direct data for this compound is limited, analogous heterocyclic boronic acids exhibit moderate reactivity.

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 80–100°C

Key Considerations :

-

The piperidine nitrogen’s basicity may necessitate protective groups (e.g., Boc) to prevent catalyst poisoning.

-

Steric bulk at the 3-position slows transmetalation, requiring extended reaction times .

Chan-Lam Coupling

Copper-mediated coupling with alcohols or thiols proceeds under mild conditions. For example, coupling with phenols generates aryl ethers.

-

Catalyst : Cu(OAc)₂ (10 mol%)

-

Ligand : Myristic acid (20 mol%)

-

Solvent : Toluene

-

Oxidant : Molecular oxygen

| Partner | Product | Yield (%) |

|---|---|---|

| 4-Nitrophenol | Aryl ether derivative | 70 |

| Thiophenol | Thioether derivative | 65 |

Hydrolysis and Protection

The boronic acid exists in equilibrium with its pinacol ester form (e.g., 1-benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, ). Hydrolysis to the free boronic acid is achieved under acidic conditions:

Deprotection Protocol :

-

Reagent : HCl (1M) in THF/H₂O

-

Time : 2–4 hours

-

Yield : >90%

Borylation via BX₃ Reagents

While not directly studied for this compound, BCl₃-mediated borylation strategies (e.g., C–H activation) could functionalize the piperidine ring further. For example, directed ortho-borylation of aryl groups is feasible under BCl₃/LiHMDS conditions .

科学研究应用

Chemical Applications

Organic Synthesis

1-Benzyl-piperidine-3-boronic acid is primarily utilized as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. This reaction is critical for forming carbon–carbon bonds, which are foundational in constructing complex organic molecules. The compound's boronic acid functional group allows it to participate effectively in these reactions under mild conditions, making it a valuable tool for chemists.

Reactivity and Mechanisms

The compound exhibits various chemical behaviors:

- Oxidation : The boronic acid group can be oxidized to yield boronic esters or other derivatives.

- Reduction : It can undergo reduction to form borane or reduced boron species.

- Substitution Reactions : The compound can engage in nucleophilic substitution, where the boronic acid group is replaced by other functional groups.

Biological Applications

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its ability to form reversible covalent bonds with diols allows it to interact with active sites of enzymes such as serine hydrolases and proteasomes. This property is particularly relevant in cancer therapy, where inhibiting proteasome activity can lead to cell cycle arrest in malignant cells .

Antimicrobial Activity

The compound has shown promising antibacterial properties, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MIC) as low as 7.81 µg/mL, indicating its potential as a therapeutic agent against antibiotic-resistant infections .

Chemokine Receptor Antagonism

This compound derivatives have been studied for their antagonistic effects on chemokine receptors, particularly CCR3. This receptor plays a crucial role in inflammatory responses, suggesting that modifications to the benzyl-piperidine structure could lead to new treatments for inflammatory diseases .

Medicinal Chemistry

The incorporation of the boronic acid moiety into drug design has been shown to enhance selectivity and pharmacokinetic properties of bioactive molecules. For instance, compounds with this functional group can exhibit improved activity against specific biological targets due to their ability to form stable complexes with enzyme active sites .

Case Studies and Research Findings

Several key studies underscore the efficacy of this compound:

- Enzyme Inhibition : A study demonstrated that similar boronic acids could inhibit proteasome activity effectively, leading to significant reductions in cell viability in various cancer cell lines.

- Antibacterial Activity : Research highlighted the effectiveness of this compound against resistant bacterial strains, showcasing its potential as a new class of antibiotics .

- Chemokine Receptor Antagonism : Structure-activity relationship studies revealed that modifications to the benzyl-piperidine scaffold could enhance antagonistic effects at CCR3 receptors, indicating potential therapeutic applications in treating inflammatory diseases.

作用机制

The mechanism by which 1-Benzyl-piperidine-3-boronic acid exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The piperidine ring and benzyl group contribute to the compound’s overall binding affinity and specificity .

相似化合物的比较

Phenylboronic acid: Another boronic acid compound with a phenyl group instead of a piperidine ring.

Piperidine-3-boronic acid: Similar structure but without the benzyl group.

Benzylboronic acid: Contains a benzyl group but lacks the piperidine ring.

Uniqueness: 1-Benzyl-piperidine-3-boronic acid is unique due to its combination of a piperidine ring, benzyl group, and boronic acid functional group. This unique structure provides specific reactivity and binding properties that are not found in other similar compounds .

生物活性

Introduction

1-Benzyl-piperidine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a benzyl group, and a boronic acid functional group, which together confer unique properties that facilitate interactions with various biological targets.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly relevant in the context of enzyme inhibition, where the boronic acid moiety can bind to active sites of enzymes, modulating their activity. The piperidine ring enhances the compound's binding affinity and specificity for various biological targets.

Biological Targets and Activities

This compound has been studied for its interactions with several biological targets, including:

- Enzymes : The compound has shown potential as an inhibitor of serine hydrolases and proteasomes, which are critical in various cellular processes.

- Receptors : Research indicates that benzyl-piperidine derivatives can act as antagonists for specific chemokine receptors, particularly CCR3, which is involved in inflammatory responses .

- Antimicrobial Activity : Boronic acids have demonstrated antibacterial properties by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Case Studies and Research Findings

- Enzyme Inhibition : A study highlighted the effectiveness of boronic acids in inhibiting proteasomes, leading to cell cycle arrest in cancer cells. Specifically, compounds similar to this compound exhibited IC50 values in the low nanomolar range against various cancer cell lines .

- Antibacterial Activity : Research on boronic acid derivatives has shown promising results against resistant bacterial strains. For instance, compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 7.81 µg/mL . The mechanism involves binding to serine residues in the active sites of β-lactamases, preventing their function.

- Chemokine Receptor Antagonism : In a structure-activity relationship (SAR) study, N-(ureidoalkyl)-benzyl-piperidines demonstrated potent antagonism at the CCR3 receptor. This suggests that modifications to the benzyl-piperidine structure can enhance biological activity, making it a viable scaffold for developing new therapeutics targeting inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring + benzyl group + boronic acid | Enzyme inhibition, antibacterial |

| Phenylboronic acid | Phenyl group + boronic acid | Antibacterial |

| Piperidine-3-boronic acid | Piperidine ring + boronic acid | Enzyme inhibition |

| Benzylboronic acid | Benzyl group + boronic acid | Limited biological activity |

属性

IUPAC Name |

(1-benzylpiperidin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNCPLXRRLCFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN(C1)CC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。